![molecular formula C17H26N2O3 B4880959 N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4880959.png)
N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea
Overview
Description
N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea, also known as CM-2, is a synthetic compound that has been studied for its potential use as a research tool in neuroscience. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Mechanism of Action
The mechanism of action of N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea involves its binding to the NMDA receptor and blocking the influx of calcium ions into neurons. This inhibition of NMDA receptor activity has been shown to have a variety of effects on neuronal function, including the modulation of synaptic plasticity, learning, and memory processes.
Biochemical and physiological effects:
The biochemical and physiological effects of N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea have been extensively studied in animal models, and it has been shown to have a variety of effects on neuronal function. For example, N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea has been shown to reduce the amplitude of NMDA receptor-mediated synaptic currents, decrease the frequency of spontaneous excitatory postsynaptic currents, and inhibit long-term potentiation (LTP) in the hippocampus.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea in lab experiments is its selectivity for the NMDA receptor, which allows researchers to specifically target this receptor and investigate its function in various physiological and pathological conditions. However, one limitation of using N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea is its potential off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea and its potential applications in neuroscience. One area of interest is the development of more selective NMDA receptor antagonists that could be used to investigate the function of specific subtypes of NMDA receptors. Another area of interest is the investigation of the therapeutic potential of NMDA receptor antagonists in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Additionally, there is a need for more research on the safety and tolerability of NMDA receptor antagonists in humans, as well as their potential side effects.
Scientific Research Applications
N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea has been used extensively in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. This compound has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the function of this receptor in the brain.
properties
IUPAC Name |
1-cyclooctyl-3-(2,5-dimethoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-21-14-10-11-16(22-2)15(12-14)19-17(20)18-13-8-6-4-3-5-7-9-13/h10-13H,3-9H2,1-2H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCKZTKSVOMEFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2CCCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49824160 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclooctyl-3-(2,5-dimethoxyphenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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